Butyl valerate
Butyl valerate
Butyl pentanoate, also known as butyl valerate or fema 2217, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Butyl pentanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Butyl pentanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, butyl pentanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Butyl pentanoate is a sweet, apple, and fruity tasting compound that can be found in alcoholic beverages, fruits, and pomes. This makes butyl pentanoate a potential biomarker for the consumption of these food products.
Butyl pentanoate is a fatty acid ester.
Butyl pentanoate is a fatty acid ester.
Brand Name:
Vulcanchem
CAS No.:
591-68-4
VCID:
VC21178493
InChI:
InChI=1S/C9H18O2/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3
SMILES:
CCCCC(=O)OCCCC
Molecular Formula:
C9H18O2
Molecular Weight:
158.24 g/mol
Butyl valerate
CAS No.: 591-68-4
Cat. No.: VC21178493
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Butyl pentanoate, also known as butyl valerate or fema 2217, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Butyl pentanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Butyl pentanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, butyl pentanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Butyl pentanoate is a sweet, apple, and fruity tasting compound that can be found in alcoholic beverages, fruits, and pomes. This makes butyl pentanoate a potential biomarker for the consumption of these food products. Butyl pentanoate is a fatty acid ester. |
|---|---|
| CAS No. | 591-68-4 |
| Molecular Formula | C9H18O2 |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | butyl pentanoate |
| Standard InChI | InChI=1S/C9H18O2/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3 |
| Standard InChI Key | OKJADYKTJJGKDX-UHFFFAOYSA-N |
| SMILES | CCCCC(=O)OCCCC |
| Canonical SMILES | CCCCC(=O)OCCCC |
| Boiling Point | 185.8 °C |
| Melting Point | -92.8 °C -92.8°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator